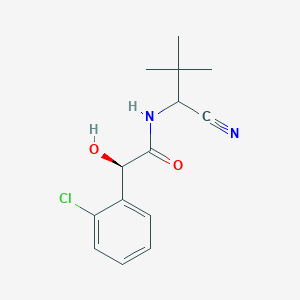
(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of research. The compound is commonly referred to as 'Larotrectinib' and has been found to possess potent anti-cancer properties, making it a promising candidate for the treatment of various types of cancer.
作用機序
Larotrectinib works by inhibiting the activity of a specific protein called TRK (tropomyosin receptor kinase), which is involved in the growth and spread of cancer cells. By inhibiting the activity of TRK, Larotrectinib can effectively block the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
Larotrectinib has been shown to have a number of biochemical and physiological effects, including the inhibition of TRK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the suppression of tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of Larotrectinib as a research tool is its potent anti-cancer properties, which make it a valuable candidate for the development of new cancer therapies. However, one of the limitations of Larotrectinib is its high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for the study of Larotrectinib, including:
1. Further investigation of its anti-cancer properties in different types of cancer.
2. Development of new and more efficient synthesis methods for the compound.
3. Investigation of the potential side effects of Larotrectinib and the development of strategies to mitigate these effects.
4. Exploration of the use of Larotrectinib in combination with other anti-cancer drugs for improved therapeutic outcomes.
5. Investigation of the potential use of Larotrectinib in other fields of research, such as neurology and immunology.
Conclusion:
Larotrectinib is a promising candidate for the development of new cancer therapies, with potent anti-cancer properties and a well-understood mechanism of action. While there are some limitations to its use in large-scale experiments, its potential as a research tool and therapeutic agent make it an important area of study for future research.
合成法
The synthesis of Larotrectinib involves a multi-step process that starts with the preparation of 2-chloroaniline, which is then reacted with 2-bromoacetophenone to obtain the intermediate product. The intermediate is then subjected to a series of reactions, including a Grignard reaction and a cyanation reaction, to obtain the final product.
科学的研究の応用
Larotrectinib has been extensively studied for its potential therapeutic applications in the field of oncology. The compound has been found to possess potent anti-cancer properties and has been shown to be effective against a wide range of cancer types, including pediatric cancers, solid tumors, and rare cancers.
特性
IUPAC Name |
(2R)-2-(2-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-14(2,3)11(8-16)17-13(19)12(18)9-6-4-5-7-10(9)15/h4-7,11-12,18H,1-3H3,(H,17,19)/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPVRKUSXTZIU-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C(C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(C#N)NC(=O)[C@@H](C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

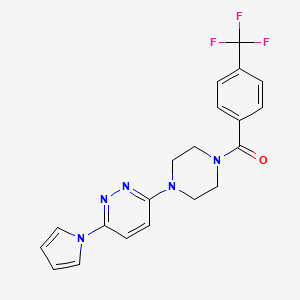

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)
![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)
![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)
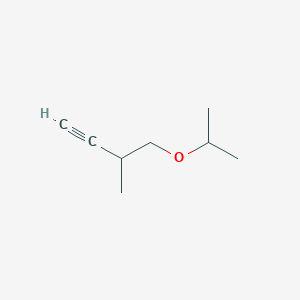
![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)
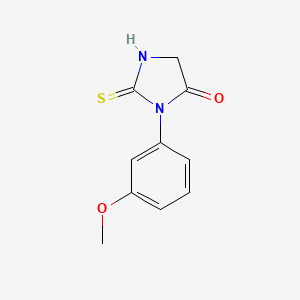
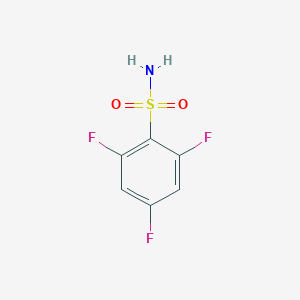
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)
![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)
![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)
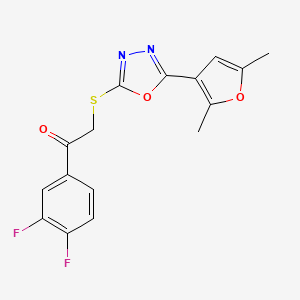
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)